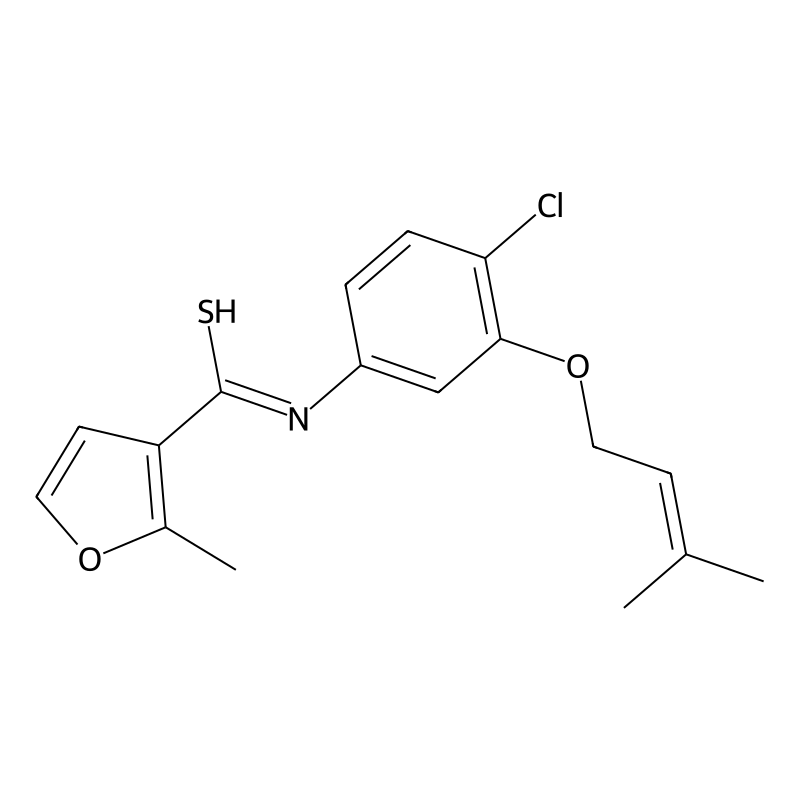

2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide is a complex organic compound characterized by the presence of a furan ring and a carbothioic acid functional group. The molecular structure includes a 4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl moiety, which contributes to its unique chemical properties. This compound may have applications in pharmaceuticals and agrochemicals due to its potential biological activity.

- Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions, which may enhance its reactivity and potential applications in organic synthesis.

- Reduction: The compound can also be reduced, potentially altering its functional groups and reactivity profile.

- Esterification: The carbothioic acid group can react with alcohols to form thioesters, which are often more stable and can be used in various synthetic pathways .

- Nucleophilic Substitution: The chloro group may participate in nucleophilic substitution reactions, allowing for the introduction of various substituents that could modify the compound's biological or chemical properties.

The synthesis of 2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide can involve several methods:

- Starting Materials: The synthesis typically begins with 2-methylfuran and appropriate thiocarbonyl compounds.

- Reagents: Common reagents include acyl chlorides or anhydrides for acylation reactions and bases to facilitate nucleophilic attacks.

- Reaction Conditions: Reactions may require specific conditions such as temperature control, inert atmosphere, and solvent choice to optimize yields and selectivity.

- Purification: Post-reaction purification techniques like crystallization or chromatography are essential to isolate the desired compound from by-products.

The unique structure of 2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide suggests various applications:

- Pharmaceutical Industry: Due to its potential biological activities, it may serve as a lead compound in drug development.

- Agricultural Chemicals: Its structural features could be beneficial in developing novel agrochemicals for pest control or plant growth regulation.

- Material Science: The compound might also find uses in creating new materials with specific properties due to its unique chemical structure.

Interaction studies are crucial for understanding how 2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide interacts with biological systems:

- Protein Binding Studies: Investigating how the compound binds to proteins can provide insights into its mechanism of action.

- Cellular Uptake: Understanding how well the compound is absorbed by cells will help assess its bioavailability and therapeutic potential.

- Toxicity Assessments: Evaluating the safety profile through toxicity studies is essential before considering clinical applications.

Several compounds share structural similarities with 2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylfuran | Furan ring with a methyl substituent | Base structure for many derivatives |

| 4-Chlorophenylcarbothioic acid | Phenyl ring with carbothioic acid | Lacks furan functionality |

| 2-Methylfuran-3-carboxylic acid | Furan ring with carboxylic acid | Different functional group affecting reactivity |

| 4-Chloro-N-(2-methylfuran)benzamide | Benzamide linked to methylfuran | Focus on amide functionality |

The uniqueness of 2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide lies in its combination of furan, carbothioic acid, and chloro-substituted aromatic systems, which may confer distinct biological activities not present in simpler analogs. Further research is needed to fully elucidate its properties and potential applications.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Other CAS

Wikipedia

Dates

2: Rezk NL. Development and validation of LC-ESI-MS method for sensitive, accurate and rapid determination of UC-781 in New Zealand white rabbit plasma. Talanta. 2011 Sep 30;85(4):2074-9. doi: 10.1016/j.talanta.2011.07.037. PubMed PMID: 21872060.

3: Goddeeris C, Willems T, Houthoofd K, Martens JA, Van den Mooter G. Dissolution enhancement of the anti-HIV drug UC 781 by formulation in a ternary solid dispersion with TPGS 1000 and Eudragit E100. Eur J Pharm Biopharm. 2008 Nov;70(3):861-8. doi: 10.1016/j.ejpb.2008.07.006. PubMed PMID: 18691650.

4: Goddeeris C, Willems T, Van den Mooter G. Formulation of fast disintegrating tablets of ternary solid dispersions consisting of TPGS 1000 and HPMC 2910 or PVPVA 64 to improve the dissolution of the anti-HIV drug UC 781. Eur J Pharm Sci. 2008 Aug 7;34(4-5):293-302. doi: 10.1016/j.ejps.2008.05.005. PubMed PMID: 18602800.

5: Goddeeris C, Van den Mooter G. Free flowing solid dispersions of the anti-HIV drug UC 781 with Poloxamer 407 and a maximum amount of TPGS 1000: investigating the relationship between physicochemical characteristics and dissolution behaviour. Eur J Pharm Sci. 2008 Sep 2;35(1-2):104-13. doi: 10.1016/j.ejps.2008.06.010. PubMed PMID: 18644442.

6: Fletcher P, Kiselyeva Y, Wallace G, Romano J, Griffin G, Margolis L, Shattock R. The nonnucleoside reverse transcriptase inhibitor UC-781 inhibits human immunodeficiency virus type 1 infection of human cervical tissue and dissemination by migratory cells. J Virol. 2005 Sep;79(17):11179-86. PubMed PMID: 16103169; PubMed Central PMCID: PMC1193640.

7: Van Herrewege Y, Michiels J, Van Roey J, Fransen K, Kestens L, Balzarini J, Lewi P, Vanham G, Janssen P. In vitro evaluation of nonnucleoside reverse transcriptase inhibitors UC-781 and TMC120-R147681 as human immunodeficiency virus microbicides. Antimicrob Agents Chemother. 2004 Jan;48(1):337-9. PubMed PMID: 14693562; PubMed Central PMCID: PMC310190.

8: Damian F, Blaton N, Kinget R, Van den Mooter G. Physical stability of solid dispersions of the antiviral agent UC-781 with PEG 6000, Gelucire 44/14 and PVP K30. Int J Pharm. 2002 Sep 5;244(1-2):87-98. PubMed PMID: 12204568.

9: Deferme S, Van Gelder J, Ingels F, Van den Mooter G, De Buck S, Balzarini J, Naesens L, De Clercq E, Kinget R, Augustijns P. Intestinal absorption characteristics of the low solubility thiocarboxanilide UC-781. Int J Pharm. 2002 Mar 2;234(1-2):113-9. PubMed PMID: 11839442.

10: Damian F, Blaton N, Desseyn H, Clou K, Augustijns P, Naesens L, Balzarini J, Kinget R, Van den Mooter G. Solid state properties of pure UC-781 and solid dispersions with polyvinylpyrrolidone (PVP K30). J Pharm Pharmacol. 2001 Aug;53(8):1109-16. PubMed PMID: 11518020.

11: Damian F, Blaton N, Naesens L, Balzarini J, Kinget R, Augustijns P, Van den Mooter G. Physicochemical characterization of solid dispersions of the antiviral agent UC-781 with polyethylene glycol 6000 and Gelucire 44/14. Eur J Pharm Sci. 2000;10(4):311-22. PubMed PMID: 10838021.

12: Goddeeris C, Coacci J, Van den Mooter G. Correlation between digestion of the lipid phase of smedds and release of the anti-HIV drug UC 781 and the anti-mycotic drug enilconazole from smedds. Eur J Pharm Biopharm. 2007 May;66(2):173-81. PubMed PMID: 17158039.

13: Balzarini J, Naesens L, Verbeken E, Laga M, Van Damme L, Parniak M, Van Mellaert L, Anné J, De Clercq E. Preclinical studies on thiocarboxanilide UC-781 as a virucidal agent. AIDS. 1998 Jul 9;12(10):1129-38. PubMed PMID: 9677161.

14: Balzarini J, Pelemans H, Esnouf R, De Clercq E. A novel mutation (F227L) arises in the reverse transcriptase of human immunodeficiency virus type 1 on dose-escalating treatment of HIV type 1-infected cell cultures with the nonnucleoside reverse transcriptase inhibitor thiocarboxanilide UC-781. AIDS Res Hum Retroviruses. 1998 Feb 10;14(3):255-60. PubMed PMID: 9491916.

15: Balzarini J, Pelemans H, Aquaro S, Perno CF, Witvrouw M, Schols D, De Clercq E, Karlsson A. Highly favorable antiviral activity and resistance profile of the novel thiocarboxanilide pentenyloxy ether derivatives UC-781 and UC-82 as inhibitors of human immunodeficiency virus type 1 replication. Mol Pharmacol. 1996 Aug;50(2):394-401. PubMed PMID: 8700148.